molecular formula C14H10N2O3 B11860668 4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione

4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione

Cat. No.: B11860668
M. Wt: 254.24 g/mol
InChI Key: GCIMQWZRMAJZMQ-UHFFFAOYSA-N
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Description

4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione is a synthetic naphthoquinone derivative featuring a 1,2-dione core substituted with a 5-methyloxazol-4-ylamino group. The compound’s structure combines the redox-active naphthalene-1,2-dione moiety with a heterocyclic oxazole ring, which may confer unique electronic and steric properties. Its synthesis likely involves coupling reactions similar to those described for related compounds, such as nucleophilic substitution or condensation with activated oxazole precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione typically involves the reaction of 4-amino-1,2-naphthoquinone with 5-methyloxazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological activities .

Scientific Research Applications

4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antitumor properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione involves its interaction with cellular targets such as enzymes and receptors. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce cell death in cancer cells. Additionally, the compound can inhibit specific enzymes involved in cellular processes, leading to its antimicrobial and antitumor effects .

Comparison with Similar Compounds

The following analysis compares 4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione with structurally and functionally related naphthalene-1,2-dione derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Substituent Group Key Structural Features Reference
4-[(Adamantan-1-yl)amino]naphthalene-1,2-dione Adamantane-amino Bulky hydrophobic group enhances crystallinity and hydrogen bonding
4-Phenylaminonaphthalene-1,2-diones Phenylamino Prone to amino–imino tautomerism, reducing enzyme inhibition
4-Phenoxynaphthalene-1,2-diones Phenoxy Stronger enzyme inhibition due to stable carbonyl positioning
Oxazol-5(4H)-one derivatives Oxazolone fused with indole Antimicrobial activity linked to oxazole and aromatic systems

Key Observations :

  • Bulky substituents (e.g., adamantane) enhance crystallinity and hydrogen bonding, suggesting that the methyloxazole group could influence solubility and packing .

Key Observations :

  • The target compound’s oxazole-amino group may avoid the inactivity seen in phenylamino derivatives, as oxazole’s electron-withdrawing effects could stabilize the 1,2-dione moiety for enzyme interaction .

Physicochemical Properties

Property This compound (Predicted) 4-[(Adamantan-1-yl)amino] Derivative Phenylamino Derivatives
Solubility Moderate (polar oxazole vs. hydrophobic methyl) Low (bulky adamantane) Low (planar phenyl group)
Hydrogen Bonding Strong (amide-like N–H and carbonyl groups) Extensive (N–H···O interactions) Weak (tautomerism disrupts)
Crystallinity High (rigid oxazole ring) High (ordered packing) Variable (tautomerism)

Key Observations :

  • The methyloxazole group may enhance solubility compared to adamantane derivatives while maintaining crystallinity due to rigidity .

Biological Activity

4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione, also known as NSC673786, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₀N₂O₃
  • CAS Number : 88594-83-6

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific protein interactions and pathways involved in cancer progression. It has been shown to interfere with the c-Myc/Max dimerization, a critical process in cellular proliferation and oncogenesis.

Anticancer Properties

  • Inhibition of c-Myc/Max Dimerization : This compound has been identified as a potent inhibitor of the c-Myc/Max dimerization with an IC50 value in the micromolar range. This inhibition is crucial as c-Myc is a well-known oncogene involved in various cancers .
  • Cell Cycle Arrest : Studies have demonstrated that treatment with this compound leads to G0/G1 phase arrest in cancer cell lines, indicating its potential to halt tumor growth .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The results showed significant cell viability reduction at higher concentrations, suggesting a dose-dependent response.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
c-Myc InhibitionIC50 = 146 μM
Cell Cycle ArrestInduces G0/G1 phase arrest
CytotoxicitySignificant reduction in cell viability

Case Study: In Vitro Analysis

In a study examining the effects of this compound on human cancer cell lines (e.g., HeLa and MCF7), it was found that treatment led to:

  • A decrease in proliferation rates.
  • Induction of apoptosis as evidenced by increased caspase activity.

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

4-[(5-methyl-1,3-oxazol-4-yl)amino]naphthalene-1,2-dione

InChI

InChI=1S/C14H10N2O3/c1-8-14(15-7-19-8)16-11-6-12(17)13(18)10-5-3-2-4-9(10)11/h2-7,16H,1H3

InChI Key

GCIMQWZRMAJZMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CO1)NC2=CC(=O)C(=O)C3=CC=CC=C32

Origin of Product

United States

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